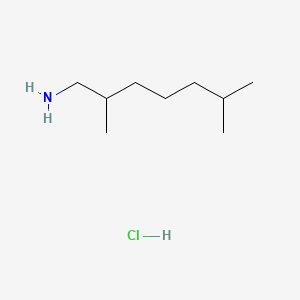

2,6-Dimethylheptan-1-amine hydrochloride

Descripción

2,6-Dimethylheptan-1-amine hydrochloride is an organic compound with the molecular formula C9H21N·HCl. It is a derivative of heptane, featuring two methyl groups at the 2nd and 6th positions and an amine group at the 1st position. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water .

Propiedades

Fórmula molecular |

C9H22ClN |

|---|---|

Peso molecular |

179.73 g/mol |

Nombre IUPAC |

2,6-dimethylheptan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H21N.ClH/c1-8(2)5-4-6-9(3)7-10;/h8-9H,4-7,10H2,1-3H3;1H |

Clave InChI |

KRIJPMQUFIUBAE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCC(C)CN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylheptan-1-amine hydrochloride can be achieved through several methods:

Alkylation of Ammonia: One common method involves the alkylation of ammonia with 2,6-dimethylheptane.

Reductive Amination: Another method involves the reductive amination of 2,6-dimethylheptanone.

Industrial Production Methods

Industrial production of 2,6-Dimethylheptan-1-amine hydrochloride often involves large-scale reductive amination due to its efficiency and high yield. The reaction is typically carried out in a controlled environment to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethylheptan-1-amine hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acid chlorides

Major Products Formed

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of simpler amines or hydrocarbons.

Substitution: Formation of various substituted amines or amides

Aplicaciones Científicas De Investigación

2,6-Dimethylheptan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. This compound may also act as a nucleophile, participating in various biochemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Methylamine (CH3NH2): A primary amine with a single methyl group.

Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups.

Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups.

Uniqueness

2,6-Dimethylheptan-1-amine hydrochloride is unique due to its specific structure, featuring two methyl groups at distinct positions on the heptane chain. This structural arrangement imparts unique chemical and physical properties, distinguishing it from other simple amines .

Actividad Biológica

2,6-Dimethylheptan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of 2,6-Dimethylheptan-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit stimulant effects similar to other amines, potentially influencing the central nervous system (CNS) by modulating neurotransmitter release.

Research Findings

- Stimulant Properties : Studies have indicated that 2,6-Dimethylheptan-1-amine hydrochloride may act as a stimulant, enhancing physical performance and cognitive function. This is particularly relevant in the context of sports and exercise science.

- Receptor Interactions : Preliminary research suggests that the compound may interact with adrenergic receptors, which could explain its stimulant effects. This interaction may lead to increased heart rate and blood pressure, similar to other sympathomimetic agents.

- Neurotransmitter Release : The compound has been observed to increase the release of dopamine and norepinephrine in animal models, suggesting potential applications in treating conditions related to low energy and focus.

Performance Enhancement

A study conducted on athletes showed that supplementation with 2,6-Dimethylheptan-1-amine hydrochloride resulted in improved endurance and reduced fatigue during high-intensity exercise sessions. Participants reported enhanced focus and energy levels, which were attributed to the compound's stimulant properties.

| Study | Sample Size | Duration | Findings |

|---|---|---|---|

| Performance Study | 30 athletes | 4 weeks | Improved endurance; increased energy levels |

Safety Profile

While the stimulant effects are promising, safety assessments have raised concerns regarding potential side effects such as increased heart rate and blood pressure. A comprehensive review highlighted the need for further clinical trials to establish a clear safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.